Cinobufotalin

Übersicht

Beschreibung

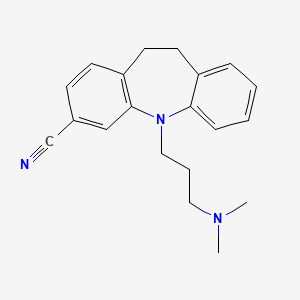

Cinobufotalin is a chemical compound derived from the secretions of the traditional Chinese medicine giant toads. It has been traditionally used as a cardiotonic, diuretic, and hemostatic agent. In recent years, this compound has gained attention for its potential anti-cancer properties, showing inhibitory effects on various tumors, including lung, liver, ovarian, breast, and gastric cancers .

Wissenschaftliche Forschungsanwendungen

Cinobufotalin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying steroidal structures and reactions.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored for its potential as an anti-cancer agent, showing efficacy against various types of cancer cells, including colon, lung, and liver cancers

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Target of Action

Cinobufotalin, a major anti-tumor component isolated from toad venom, has been found to interact with several key proteins. These include SRC, PIK3R1, MAPK1, PIK3CA, HSP90AA1, CTNNB1, GRB2, RHO1, PTPN11, and EGFR . These proteins are thought to occupy a key position in the target networks of this compound .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. It has been found to repress the growth and proliferation of cancer cells . Molecular docking results indicate that this compound matches in the pocket of the top candidate target proteins (SRC, PIK3R1, MAPK1, and PIK3CA), suggesting a direct interaction .

Biochemical Pathways

This compound primarily affects pathways related to extracellular signal stimulation and transduction, including the MAPK signaling pathway, PI3K-AKT signaling pathway, and JAK-STAT signaling pathway . These pathways play crucial roles in cell proliferation, survival, and apoptosis, and their dysregulation is often associated with cancer.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. After intravenous injection at a dosage of 2.5 mg/kg, this compound’s pharmacokinetics were well described by a two-compartment pharmacokinetic model . The elimination rate constant and clearance values in diethylnitrosamine (DEN)-injured rats were significantly higher than in normal rats . This indicates that the pharmacokinetic behaviors of this compound can be altered in rats with hepatocellular carcinoma .

Result of Action

This compound has been found to induce apoptosis in cancer cells through various mechanisms. For instance, it has been shown to inhibit cell proliferation, colony formation, cell cycle progression, and xenograft tumor growth . Key target molecules involved in the cell cycle pathway such as CDK1, CDK4, CCNB1, CHEK1, and CCNE1 exhibit consistent changes in expression after treatment with this compound .

Action Environment

For example, the pharmacokinetic behaviors of this compound were found to be different in normal and DEN-injured rats . This suggests that disease states and other physiological factors could influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Cinobufotalin interacts with various enzymes, proteins, and other biomolecules. It has been found to be associated with key targets highly related to cell cycle-related pathways . The core ingredients of this compound are tightly linked with these key targets, supporting its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to repress the growth and proliferation of colon cancer cells . It also significantly inhibits cell proliferation, colony formation, cell cycle progression, and xenograft tumor growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It causes DNA fragmentation, decreases mitochondrial membrane potential, increases intracellular calcium ion concentrations and reactive oxygen species production, upregulates Fas protein, and activates cytochrome C, various caspases, Bid, and Bax . It also inhibits the expression of cell cycle-related target proteins and blocks cell cycle progression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study found that this compound pharmacokinetics was well described by the two-compartment pharmacokinetic model after intravenous injection at a dosage of 2.5 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that hydroxylation and dehydrogenation mediated by Cytochrome P450 (CYP450) enzymes, especially CYP3A4, were the major metabolic pathways of this compound in vitro and in vivo .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cinobufotalin wird typischerweise aus der Haut getrockneter Bufo-Kröten extrahiert. Der Extraktionsprozess umfasst mehrere Schritte, darunter die Lösungsmittelextraktion, die Reinigung und die Kristallisation. Die spezifischen Reaktionsbedingungen und verwendeten Lösungsmittel können variieren, aber übliche Lösungsmittel sind Ethanol und Methanol .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Krötengift, gefolgt von Reinigungsprozessen zur Isolierung der aktiven Verbindung. Moderne Verfahren wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden oft eingesetzt, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Cinobufotalin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder die Toxizität zu reduzieren .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate mit verstärkten Antikrebswirkungen führen .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung von Steroidstrukturen und -reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, darunter Apoptose und Zellzyklusregulation.

Medizin: Erforscht auf sein Potenzial als Antikrebsmittel, wobei es Wirksamkeit gegen verschiedene Arten von Krebszellen zeigt, darunter Darm-, Lungen- und Leberkrebs

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung über mehrere Mechanismen aus, darunter:

Hemmung der Na+/K±ATPase: Dies führt zu einer Erhöhung des intrazellulären Calciumspiegels, was die Apoptose in Krebszellen induzieren kann.

Aktivierung apoptotischer Signalwege: This compound aktiviert verschiedene apoptotische Proteine, darunter Cytochrom C, Caspasen, Bid und Bax, was zu einem programmierten Zelltod führt

Hemmung von Signalwegen: Es hemmt wichtige Signalwege wie die MAPK-, PI3K-AKT- und JAK-STAT-Signalwege, die an der Zellproliferation und dem Überleben beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Cinobufotalin ist in seiner Struktur und seinem Wirkmechanismus einzigartig im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

Miconazol: Ein Antimykotikum mit einigen Antikrebswirkungen.

Salbutamol: Ein Bronchodilatator zur Behandlung von Asthma.

Dexibuprofen: Ein nichtsteroidales Antirheumatikum (NSAR) mit analgetischen Eigenschaften.

Ciprofloxacin: Ein Antibiotikum mit einigen Antikrebswirkungen.

Nialamid: Ein Monoaminoxidasehemmer, der als Antidepressivum eingesetzt wird.

This compound sticht durch seine spezifische Hemmung der Na+/K±ATPase und seine Fähigkeit hervor, die Apoptose über mehrere Wege zu induzieren, was es zu einem vielversprechenden Kandidaten für die Antikrebstherapie macht .

Eigenschaften

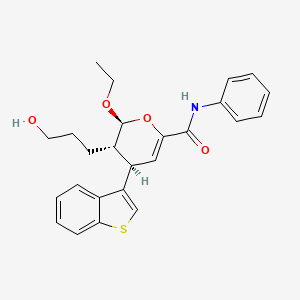

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16-,17-,18+,20-,21+,22+,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUJJFDSHBPPA-ZNCGZLKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026581 | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108-68-5 | |

| Record name | Cinobufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001108685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufotalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0QBZ37386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)

![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)